![molecular formula C22H26FN5O2 B10782051 3-(5-dipropylaminomethyl-oxazol-2-yl)-8-fluoro-5-methyl-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B10782051.png)
3-(5-dipropylaminomethyl-oxazol-2-yl)-8-fluoro-5-methyl-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RO-48-8684 is a water-soluble benzodiazepine derivative developed by Hoffman-LaRoche in the 1990s. It was designed as an improved replacement for midazolam, a commonly used sedative and anxiolytic. despite its promising pharmacokinetic profile, RO-48-8684 did not demonstrate significant advantages over midazolam and was not introduced into clinical practice .
Métodos De Preparación
The synthesis of RO-48-8684 involves several steps, starting from the appropriate benzodiazepine precursor. The synthetic route typically includes:
Formation of the oxazole ring: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the fluorine atom: This step involves the selective fluorination of the aromatic ring.
Formation of the imidazobenzodiazepine core: This is accomplished through a series of condensation and cyclization reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.
Análisis De Reacciones Químicas
RO-48-8684 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the nitrogen atoms in the benzodiazepine ring, leading to the formation of N-oxides.
Reduction: The carbonyl group in the benzodiazepine ring can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
RO-48-8684 has been studied extensively for its pharmacokinetic and pharmacodynamic properties. Some of its scientific research applications include:
Chemistry: Used as a model compound to study the synthesis and reactivity of benzodiazepine derivatives.
Biology: Investigated for its effects on the central nervous system, particularly its sedative and anxiolytic properties.
Medicine: Explored as a potential sedative and anxiolytic agent, although it was not introduced into clinical practice.
Industry: Potential applications in the development of new benzodiazepine derivatives with improved pharmacokinetic profiles.
Mecanismo De Acción
RO-48-8684 exerts its effects by acting as a full agonist at the benzodiazepine receptor, which is a subtype of the gamma-aminobutyric acid (GABA) receptor. By binding to this receptor, RO-48-8684 enhances the inhibitory effects of GABA, leading to sedation and anxiolysis. The molecular targets involved include the GABA receptor subunits, and the pathways affected include the GABAergic neurotransmission pathway .
Comparación Con Compuestos Similares
RO-48-8684 is similar to other benzodiazepine derivatives, such as midazolam and diazepam. it has a shorter duration of action compared to midazolam and a different pharmacokinetic profile. Some similar compounds include:
Midazolam: A commonly used sedative and anxiolytic with a longer duration of action.
Diazepam: Another widely used benzodiazepine with a different pharmacokinetic profile.
RO-48-6791: Another benzodiazepine derivative developed by Hoffman-LaRoche with similar properties to RO-48-8684.
RO-48-8684’s uniqueness lies in its water solubility and its specific pharmacokinetic properties, which were intended to provide an improved profile over midazolam.
Propiedades
Fórmula molecular |
C22H26FN5O2 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
3-[5-[(dipropylamino)methyl]-1,3-oxazol-2-yl]-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C22H26FN5O2/c1-4-8-27(9-5-2)12-16-11-24-21(30-16)20-19-13-26(3)22(29)17-10-15(23)6-7-18(17)28(19)14-25-20/h6-7,10-11,14H,4-5,8-9,12-13H2,1-3H3 |
Clave InChI |
YKKLHEHNUYCLQQ-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CC1=CN=C(O1)C2=C3CN(C(=O)C4=C(N3C=N2)C=CC(=C4)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



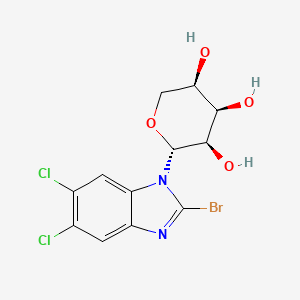
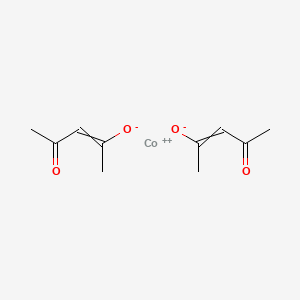


![2-(4-Amino-5-hydroxy-6-methyloxan-2-yl)oxy-5-chloro-18,32,35,37-tetrahydroxy-19-[[3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-22-(2-methylsulfanylethyl)-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B10782005.png)
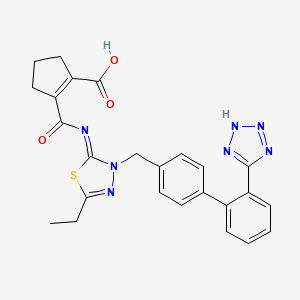
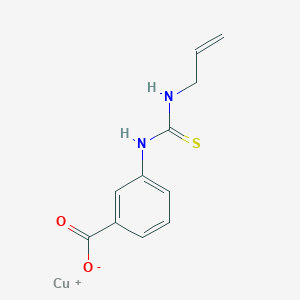

![Potassium; 2-[5-ethyl-3-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-[1,3,4]thiadiazol-(2Z)-ylidenecarbamoyl]-cyclopent-1-enecarboxylate](/img/structure/B10782032.png)
![[5-[5-Amino-4-[(4-nitrophenyl)methylcarbamoyl]imidazol-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B10782039.png)

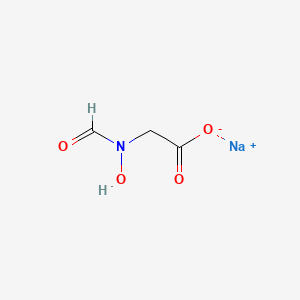
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B10782053.png)
